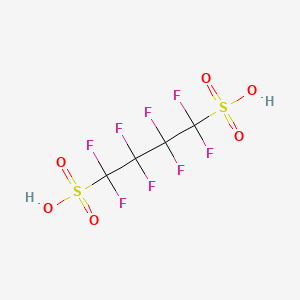
1,4-Butanedisulfonic acid, 1,1,2,2,3,3,4,4-octafluoro-
Cat. No. B8434432
M. Wt: 362.2 g/mol
InChI Key: ZQRQNIXMRZLUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07914965B2
Procedure details


To a mixture of 25 mL of acetonitrile and 15 mL of water were added 8.44 g (18.6 mmol) of diiodoperfluorobutane, 8.50 g (48.8 mmol) of sodium hydrosulfite, and 4.60 g (55 mmol) of sodium hydrogen carbonate. The resultant mixture was stirred at room temperature for 1 hour. This reaction mixture solution was filtered and the filtrate was cooled with ice. As a result, a white solid precipitated. This precipitate was taken out by filtration and dried to obtain sodium perfluorobutane-1,4-disulfinate in an amount of 6.8 g (98%). Subsequently, 7.2 g (19.2 mmol) of the sodium perfluorobutane-1,4-disulfinate was added to a mixture of 80 mL of aqueous hydrogen peroxide solution (30%) and 8 mL of acetic acid, and the resultant mixture was stirred at 60° C. for 4 hours. A reaction proceeded stoichiometrically. After completion of the reaction was ascertained by 19F-NMR spectroscopy, the reaction mixture was neutralized by adding 30 mL of 1-N NaOH solution thereto. Thus, an aqueous solution of perfluorobutane-1,4-disulfonic acid ((I)-44) was obtained.
Name
sodium perfluorobutane-1,4-disulfinate
Quantity
7.2 g
Type
reactant
Reaction Step One



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
1-N
Quantity
30 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:18])([S:15]([O-:17])=[O:16])[C:3]([F:14])([F:13])[C:4]([F:12])([F:11])[C:5]([F:10])([F:9])[S:6]([O-:8])=[O:7].[Na+].[Na+].OO.[OH-:23].[Na+].C(O)(=[O:27])C>>[F:9][C:5]([F:10])([S:6]([OH:27])(=[O:8])=[O:7])[C:4]([F:11])([F:12])[C:3]([F:13])([F:14])[C:2]([F:1])([F:18])[S:15]([OH:17])(=[O:16])=[O:23] |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
sodium perfluorobutane-1,4-disulfinate
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(S(=O)[O-])(F)F)(F)F)(F)F)(S(=O)[O-])F.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
1-N
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(S(=O)(=O)O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
